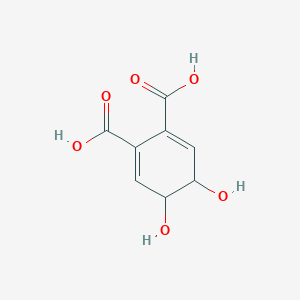

4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

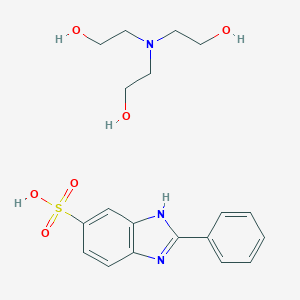

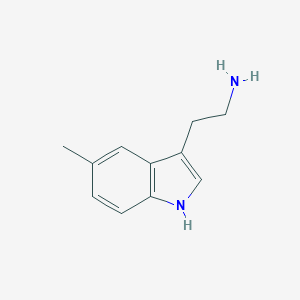

4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid, also known as quinolinic acid (QA), is an endogenous metabolite of the tryptophan-kynurenine pathway. It is a key intermediate in the biosynthesis of NAD+ and has been implicated in the pathogenesis of several neurological and psychiatric disorders. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of QA.

Wirkmechanismus

QA acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. It also activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune responses.

Biochemische Und Physiologische Effekte

QA has been shown to induce oxidative stress, mitochondrial dysfunction, and inflammation in neuronal and glial cells. It also alters the expression of genes involved in neurotransmitter synthesis and release, leading to changes in synaptic transmission and plasticity. QA has been implicated in the pathogenesis of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia.

Vorteile Und Einschränkungen Für Laborexperimente

QA is a widely used tool in neuroscience research, as it can be used to induce excitotoxicity and oxidative stress in vitro and in vivo. However, its use is limited by its toxicity and potential for non-specific effects. Careful consideration should be given to the dose and duration of QA exposure, as well as the choice of experimental model.

Zukünftige Richtungen

1. Development of novel QA antagonists as potential therapeutic agents for neurological and psychiatric disorders.

2. Investigation of the role of QA in the regulation of immune responses and inflammation.

3. Elucidation of the molecular mechanisms underlying the neurotoxic effects of QA.

4. Development of QA-based biomarkers for the diagnosis and monitoring of neurological and psychiatric disorders.

5. Investigation of the potential neuroprotective effects of antioxidants and other compounds against QA-induced excitotoxicity and oxidative stress.

Synthesemethoden

QA can be synthesized in the laboratory by the oxidation of anthranilic acid with potassium permanganate or by the decarboxylation of 2,3-pyridinedicarboxylic acid. It can also be obtained from natural sources such as the seeds of the legume plant Lupinus mutabilis.

Wissenschaftliche Forschungsanwendungen

QA has been extensively studied for its role in the pathogenesis of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and schizophrenia. It has been shown to induce excitotoxicity and oxidative stress, leading to neuronal damage and death. QA has also been implicated in the regulation of immune responses and inflammation.

Eigenschaften

IUPAC Name |

4,5-dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,5-6,9-10H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSRJRFDIILHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(C1O)O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.